molecular formula C75H120N26O18 B10780025 Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2

Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2

Cat. No.: B10780025
M. Wt: 1673.9 g/mol
InChI Key: WIBSCJFYXUIBMU-UHFFFAOYSA-N
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Description

The compound “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” is a synthetic peptide composed of various amino acids in their DL-forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DIC or EDC) and coupling agents (e.g., HOBt or HOAt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The peptide “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify certain amino acid residues, such as tyrosine and histidine.

    Reduction: Reductive conditions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

The peptide “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, such as drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and biotechnological processes.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. The peptide’s sequence and structure allow it to bind to receptors or enzymes, modulating their activity. For example, arginine residues may interact with negatively charged sites on proteins, while tyrosine residues can participate in phosphorylation events.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Arg-DL-His-DL-Tyr-DL-Ile-DL-Asn-DL-Leu-DL-Ile-DL-Thr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2: A similar peptide with L-forms of isoleucine and threonine.

    Ac-DL-Arg-DL-His-DL-Tyr-DL-Val-DL-Asn-DL-Leu-DL-Val-DL-Thr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2: A peptide with valine residues instead of isoleucine.

Uniqueness

The uniqueness of “Ac-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2” lies in its specific sequence and the presence of DL-forms of amino acids, which can impart distinct structural and functional properties compared to peptides composed solely of L-amino acids.

Properties

Molecular Formula

C75H120N26O18

Molecular Weight

1673.9 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C75H120N26O18/c1-9-38(5)58(99-69(116)53(32-43-19-23-46(105)24-20-43)96-66(113)54(33-44-35-85-36-89-44)97-62(109)47(90-41(8)103)14-11-27-86-73(79)80)70(117)98-55(34-57(77)107)67(114)95-52(30-37(3)4)68(115)100-59(39(6)10-2)71(118)101-60(40(7)102)72(119)93-49(16-13-29-88-75(83)84)63(110)92-50(25-26-56(76)106)65(112)91-48(15-12-28-87-74(81)82)64(111)94-51(61(78)108)31-42-17-21-45(104)22-18-42/h17-24,35-40,47-55,58-60,102,104-105H,9-16,25-34H2,1-8H3,(H2,76,106)(H2,77,107)(H2,78,108)(H,85,89)(H,90,103)(H,91,112)(H,92,110)(H,93,119)(H,94,111)(H,95,114)(H,96,113)(H,97,109)(H,98,117)(H,99,116)(H,100,115)(H,101,118)(H4,79,80,86)(H4,81,82,87)(H4,83,84,88)

InChI Key

WIBSCJFYXUIBMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C

Origin of Product

United States

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